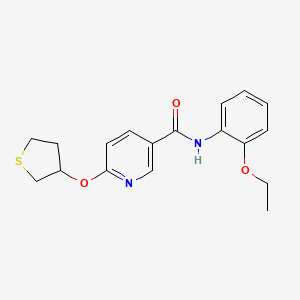

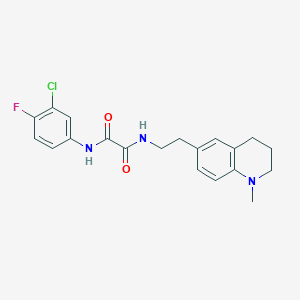

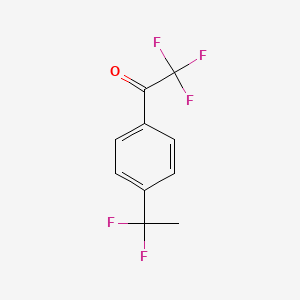

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which plays a crucial role in regulating immune responses and inflammatory processes. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.

Applications De Recherche Scientifique

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is related to a class of compounds that have been utilized in the development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism. For example, nicotinamide 1,N(6)-ethenoadenine dinucleotide, synthesized through the reaction with chloroacetaldehyde, serves as a fluorescent analog showing promise in spectroscopic studies due to its technical fluorescence emission at 410 nm upon excitation at 300 nm. This analog demonstrates a reasonable activity as a substitute for NAD(+) in enzymatic reactions, offering a tool for studying metabolic pathways and enzyme mechanisms (Barrio, Secrist, & Leonard, 1972).

Antineoplastic Activities

Substituted nicotinamides, including derivatives similar to N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, have been explored for their antineoplastic activities. The preparation of various 6-substituted nicotinamides has shown moderate activity against specific cancers, suggesting a potential pathway for developing new anticancer therapies. These compounds' ability to interact with cellular processes and inhibit tumor growth highlights the importance of nicotinamide derivatives in therapeutic research (Ross, 1967).

Inhibitors of Apoptosis

N-phenyl nicotinamides, closely related to the compound of interest, have been identified as potent inducers of apoptosis, particularly in cancer cells. Through structure-activity relationship (SAR) studies, these compounds have demonstrated significant potential in inhibiting tumor growth by inducing programmed cell death. This discovery opens avenues for novel anticancer agents, providing a foundation for future drug development and therapeutic strategies (Cai et al., 2003).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, which share structural similarities with N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, has led to the discovery of compounds with significant herbicidal activity. These studies have revealed the potential of nicotinamide derivatives in agriculture, offering a new class of herbicides that could be used to control weed growth effectively. The development of these compounds is based on their ability to disrupt plant growth, underscoring the versatility of nicotinamide derivatives in various scientific and industrial applications (Yu et al., 2021).

Propriétés

IUPAC Name |

N-(2-ethoxyphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-22-16-6-4-3-5-15(16)20-18(21)13-7-8-17(19-11-13)23-14-9-10-24-12-14/h3-8,11,14H,2,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPSQDAGLWDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OC3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS,9bR)-Ethyl 6-bromo-5-(2-(methylamino)-2-oxoethyl)-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B2996658.png)

![3-Methylthieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B2996659.png)

![Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2996662.png)

![9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2996669.png)

![1'-(3,4-Dimethoxybenzyl)-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B2996671.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2996676.png)